4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide and a base.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic conditions.
Coupling Reactions: The final step involves coupling the indole and tetrazole moieties to the benzamide backbone using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The tetrazole ring can enhance the compound’s binding affinity and stability . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide .
- 4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide .
Uniqueness
4-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and tetrazole moieties enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H17ClN6O2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-16-14(18)7-9-25(16)10-8-21-19(27)15-6-5-13(20)11-17(15)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
SHDFMDOHAOAEQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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